molecular formula C18H14ClNO2 B12131912 (1-chloro(2-naphthyloxy))-N-methyl-N-benzamide

(1-chloro(2-naphthyloxy))-N-methyl-N-benzamide

Katalognummer: B12131912
Molekulargewicht: 311.8 g/mol
InChI-Schlüssel: DPLDSWNMYDFAIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-chloro(2-naphthyloxy))-N-methyl-N-benzamide is a chemical compound that features a unique structure combining a naphthyloxy group, a chlorinated benzamide, and a methylated nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloro(2-naphthyloxy))-N-methyl-N-benzamide typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-chloro-3-(1-naphthyloxy)-2-propanol . This intermediate is then reacted with N-methylbenzamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1-chloro(2-naphthyloxy))-N-methyl-N-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or naphthyloxy derivatives.

Wissenschaftliche Forschungsanwendungen

(1-chloro(2-naphthyloxy))-N-methyl-N-benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1-chloro(2-naphthyloxy))-N-methyl-N-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-chloro(2-naphthyloxy))-N-methyl-N-benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C18H14ClNO2

Molekulargewicht

311.8 g/mol

IUPAC-Name

(1-chloronaphthalen-2-yl) N-methyl-N-phenylcarbamate

InChI

InChI=1S/C18H14ClNO2/c1-20(14-8-3-2-4-9-14)18(21)22-16-12-11-13-7-5-6-10-15(13)17(16)19/h2-12H,1H3

InChI-Schlüssel

DPLDSWNMYDFAIX-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.